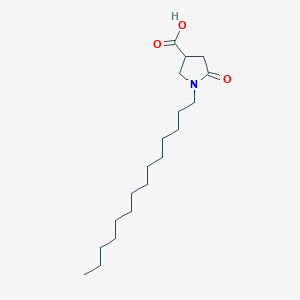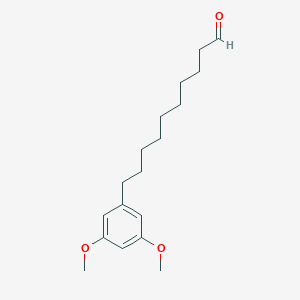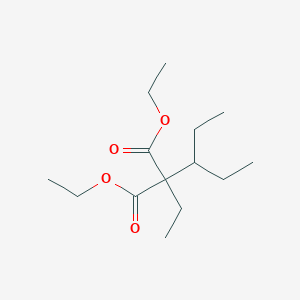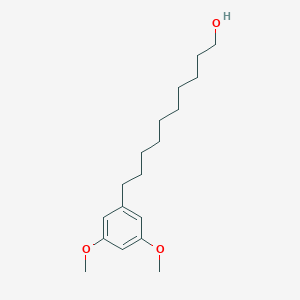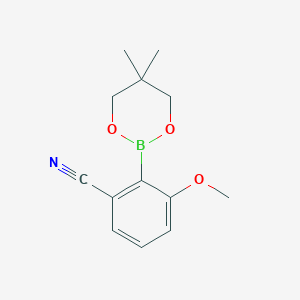
Aluminum, tris(decyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, tris(decyl)-, also known as aluminum decylate, is a chemical compound that is commonly used in laboratory experiments. It is a white or yellowish powder that is soluble in organic solvents and is often used as a surfactant or emulsifier.
作用機序
The mechanism of action of Aluminum, tris(decyl)- decylate is not fully understood, but it is believed that its surfactant properties play a key role in its ability to modify surfaces and stabilize emulsions. It is also thought to interact with the polar head groups of lipids and proteins, which can affect their structure and function.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Aluminum, tris(decyl)- decylate. However, studies have shown that it can cause skin irritation and may have toxic effects on aquatic organisms.
実験室実験の利点と制限
One of the main advantages of using Aluminum, tris(decyl)- decylate in laboratory experiments is its ability to modify surfaces and stabilize emulsions. It is also relatively easy to synthesize and is readily available. However, its potential toxicity and limited understanding of its mechanism of action are important limitations to consider.
将来の方向性
There are several future directions for research on Aluminum, tris(decyl)- decylate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential toxic effects and the development of safer alternatives. Additionally, there is interest in exploring its use in novel applications, such as in the production of functional materials and in the study of biological interfaces.
合成法
The synthesis of Aluminum, tris(decyl)- decylate can be achieved through the reaction of Aluminum, tris(decyl)- chloride with decyl alcohol. The reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pressure.
科学的研究の応用
Aluminum decylate has a wide range of scientific research applications, including its use as a surfactant in the synthesis of nanoparticles, as a stabilizer in the preparation of emulsions, and as a reagent in the modification of surfaces. It has also been used in the production of polymeric materials and in the study of interfacial phenomena.
特性
CAS番号 |
1726-66-5 |
|---|---|
製品名 |
Aluminum, tris(decyl)- |
分子式 |
C30H63Al |
分子量 |
450.8 g/mol |
IUPAC名 |
tris-decylalumane |
InChI |
InChI=1S/3C10H21.Al/c3*1-3-5-7-9-10-8-6-4-2;/h3*1,3-10H2,2H3; |
InChIキー |
USJZIJNMRRNDPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
正規SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
その他のCAS番号 |
1726-66-5 |
賞味期限 |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



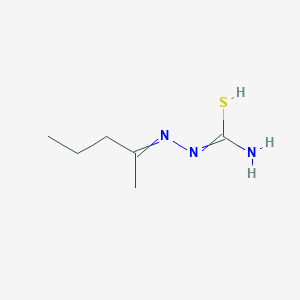
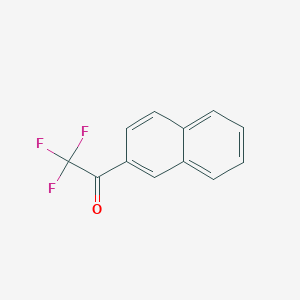
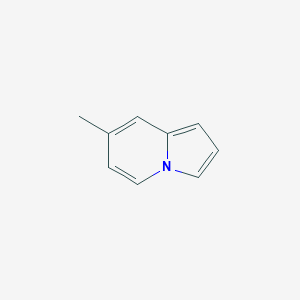
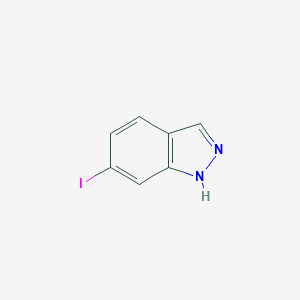
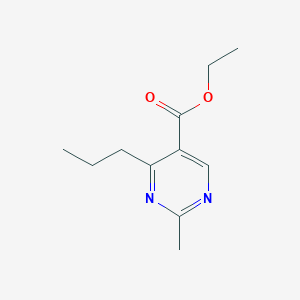
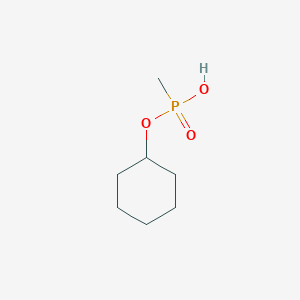
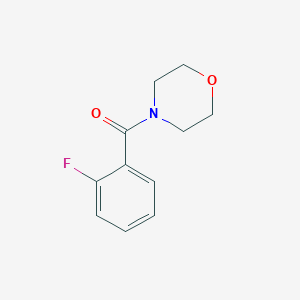
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
